molecular formula C16H20N2 B10838657 (R)-6-(2-(2-methylpyrrolidin-1-yl)ethyl)quinoline

(R)-6-(2-(2-methylpyrrolidin-1-yl)ethyl)quinoline

Cat. No. B10838657
M. Wt: 240.34 g/mol
InChI Key: HUQYUKHHFHNJRR-CYBMUJFWSA-N
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Description

®-6-(2-(2-methylpyrrolidin-1-yl)ethyl)quinoline is a chiral compound with a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-(2-(2-methylpyrrolidin-1-yl)ethyl)quinoline typically involves the reaction of quinoline derivatives with 2-methylpyrrolidine. One common method is the catalyst-free synthesis of substituted quinolin-2-yl carbamates from the corresponding hetaryl ureas and alcohols . This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-quinolin-2-yl substituted carbamates.

Industrial Production Methods

Industrial production methods for ®-6-(2-(2-methylpyrrolidin-1-yl)ethyl)quinoline are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

®-6-(2-(2-methylpyrrolidin-1-yl)ethyl)quinoline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation and reduction can lead to quinoline N-oxides or reduced quinoline compounds, respectively.

Scientific Research Applications

®-6-(2-(2-methylpyrrolidin-1-yl)ethyl)quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-6-(2-(2-methylpyrrolidin-1-yl)ethyl)quinoline involves its interaction with molecular targets such as enzymes or receptors. The quinoline core can bind to specific sites on these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-6-(2-(2-methylpyrrolidin-1-yl)ethyl)quinoline is unique due to its specific chiral configuration and the presence of the 2-methylpyrrolidine moiety. This combination of structural features can impart distinct chemical and biological properties, making it valuable for various applications.

properties

Molecular Formula

C16H20N2

Molecular Weight

240.34 g/mol

IUPAC Name

6-[2-[(2R)-2-methylpyrrolidin-1-yl]ethyl]quinoline

InChI

InChI=1S/C16H20N2/c1-13-4-3-10-18(13)11-8-14-6-7-16-15(12-14)5-2-9-17-16/h2,5-7,9,12-13H,3-4,8,10-11H2,1H3/t13-/m1/s1

InChI Key

HUQYUKHHFHNJRR-CYBMUJFWSA-N

Isomeric SMILES

C[C@@H]1CCCN1CCC2=CC3=C(C=C2)N=CC=C3

Canonical SMILES

CC1CCCN1CCC2=CC3=C(C=C2)N=CC=C3

Origin of Product

United States

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